molecular formula C6H8BNO3 B1302968 5-Methoxypyridine-3-boronic acid CAS No. 850991-69-4

5-Methoxypyridine-3-boronic acid

Cat. No.: B1302968
CAS No.: 850991-69-4
M. Wt: 152.95 g/mol
InChI Key: ISDFOFZTZUILPE-UHFFFAOYSA-N
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Description

5-Methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a white to off-white crystalline powder and is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

The primary target of 5-Methoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The this compound, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron (in this case, from this compound) to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . This reaction leads to the creation of new carbon–carbon bonds, thereby influencing the structure and properties of the resulting organic compounds .

Pharmacokinetics

It’s worth noting that the compound’s stability and reactivity in the suzuki–miyaura cross-coupling reaction suggest potential implications for its bioavailability .

Result of Action

The action of this compound in the Suzuki–Miyaura cross-coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules for potential use in various fields such as medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . Additionally, the stability of this compound can be affected by factors such as temperature and the presence of other reactive species .

Biochemical Analysis

Biochemical Properties

5-Methoxypyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium complexes, which act as catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups between reactants .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in synthetic chemistry rather than direct biological activity. Its derivatives and the products formed from its reactions can influence cell function. For instance, compounds synthesized using this compound may affect cell signaling pathways, gene expression, and cellular metabolism. These effects are mediated through the interaction of the synthesized compounds with cellular receptors and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in Suzuki-Miyaura coupling reactions. At the molecular level, the compound forms a complex with palladium catalysts, which facilitates the transmetalation step where the organic group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The binding interactions with palladium and the subsequent steps are crucial for the compound’s effectiveness in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies in vitro and in vivo have shown that the compound maintains its reactivity over extended periods, although degradation products may form under certain conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound is generally well-tolerated, with minimal adverse effects. At higher dosages, toxic effects may be observed, including potential impacts on organ function and overall health. Threshold effects have been noted, where the compound’s efficacy in biochemical reactions reaches a plateau beyond a certain concentration .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in synthetic chemistry. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. These interactions can affect metabolic flux and the levels of metabolites in the system. The compound’s role in these pathways is primarily as a building block for more complex molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport mechanisms ensure that the compound reaches its target sites where it can participate in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound is available in the right place at the right time to exert its effects. The activity and function of the compound can be influenced by its localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridine-3-boronic acid can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

5-Methoxypyridine-3-boronic acid is increasingly recognized for its role in the development of pharmaceutical compounds. Boronic acids are known to interact with biological targets, making them valuable in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds containing boronic acids can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study : A study demonstrated that boronic acid-containing compounds exhibited potent inhibition of renal cancer and leukemia cell growth, showcasing their potential as anticancer agents .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in Suzuki coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

Suzuki Coupling Reactions

The compound is utilized to synthesize various aryl and vinyl boronates, which are pivotal intermediates in the production of pharmaceuticals and agrochemicals.

Data Table: Applications in Suzuki Coupling

Reaction TypeSubstrates UsedYield (%)Reference
Suzuki CouplingAryl halides with this compound80-95
Cross-couplingVinyl boronates with phenyl halides75-90

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also explored for its potential in material science.

Sensor Development

Boronic acids can form reversible covalent bonds with diols, making them suitable for developing sensors for carbohydrates. The ability to detect sugars is vital for various applications, including biomedical diagnostics.

Case Study : Research has shown that boronic acid-based sensors can selectively bind to glucose, providing a basis for glucose monitoring devices .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its methoxy group can influence the electronic properties of the pyridine ring, making it a valuable reagent in various synthetic applications .

Biological Activity

5-Methoxypyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in drug development, particularly for cancer and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6_6H8_8BNO3_3 and features a pyridine ring substituted with a methoxy group and a boronic acid functional group. The presence of the boronic acid moiety allows for reversible covalent interactions with diols and other nucleophiles, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to inhibit proteasomal activity and modulate enzyme functions.

  • Proteasome Inhibition : Boronic acids are known to act as proteasome inhibitors, which is significant in cancer therapy. They can bind to the active site of the 20S proteasome, disrupting protein degradation pathways that are often upregulated in cancer cells .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including serine proteases and β-lactamases. These interactions can lead to antibacterial effects and enhanced selectivity in targeting specific enzymes involved in disease processes .

Anticancer Activity

This compound has demonstrated significant anticancer properties across various studies:

  • In Vitro Studies : In cell line assays, it exhibited potent inhibition against multiple cancer types, including breast and prostate cancers. The IC50_{50} values reported for these activities are in the low nanomolar range, indicating high potency .
  • In Vivo Studies : Animal models have shown promising results with this compound leading to tumor regression and improved survival rates compared to control groups. Pharmacokinetic studies indicate favorable absorption and distribution profiles .

Antibacterial Activity

Research indicates that this compound can effectively inhibit bacterial growth:

  • Mechanism : It acts by irreversibly binding to β-lactamases, enzymes that confer antibiotic resistance in bacteria. This binding enhances the efficacy of existing β-lactam antibiotics, making it a valuable adjunct in treating resistant infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50_{50} / EC50_{50}Notes
AnticancerVarious Cancer Cell LinesLow nMEffective against breast and prostate cancers; promotes apoptosis .
Antibacterialβ-lactamase EnzymesLow µMEnhances efficacy of β-lactam antibiotics; combats resistant strains .
Proteasome Inhibition20S ProteasomeLow nMDisrupts protein degradation; potential use in cancer therapy .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Multiple Myeloma : In preclinical trials, this compound was shown to inhibit tumor growth significantly in mouse models of multiple myeloma, outperforming standard treatments like bortezomib .
  • Combination Therapies : Research has explored its use in combination with other anticancer agents, demonstrating synergistic effects that enhance overall treatment efficacy while reducing side effects .

Properties

IUPAC Name

(5-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDFOFZTZUILPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376727
Record name 5-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850991-69-4
Record name 5-Methoxypyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxypyridine-3-boronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triisopropyl borate (29.3 mL, 128 mmol) was added over 2 min to a solution of 5-methoxy-3-bromopyridine (20.00 g, 106.4 mmol) in toluene (140 mL) and tetrahydrofuran (35 mL) at −40° C. To this solution was added 2.5 M n-BuLi (51.1 mL, 128 mmol) drop-wise over 35 min while maintaining the temperature at −40° C. After the addition was complete, the reaction was stirred an additional 30 min at −40° C. and then was warmed to −15° C. over one hour. Into the reaction was poured 1 N HCl (175 mL), and the mixture was stirred vigorously for 30 minutes. The layers were separated, and the organic washed once with water (15 mL). The aqueous phases were combined and neutralized (to pH 7) with 5 N NaOH, at which point the boronic acid precipitated out. The biphasic mixture was extracted with THF (3×150 mL). The organic phases were combined, dried over sodium sulfate, filtered, and concentrated to yield 15.36 g of 5-methoxy-3-pyridinylboronic acid as a light brown solid (94%).
Quantity
29.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
51.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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